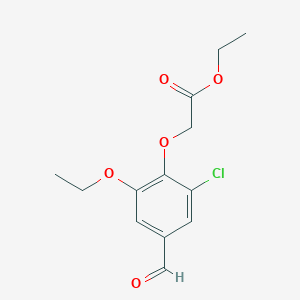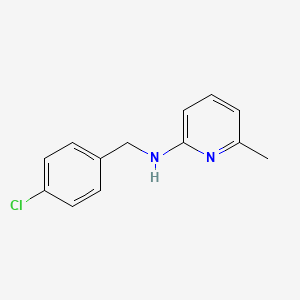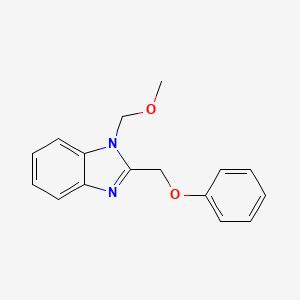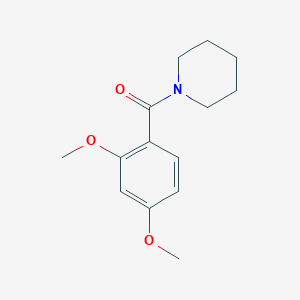
4-propylphenyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propylphenyl phenylcarbamate, also known as PPCC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbamate and has been shown to have various biochemical and physiological effects, making it an important tool for researchers in many fields.
Mecanismo De Acción
4-propylphenyl phenylcarbamate acts as a positive allosteric modulator of GABA receptors, which means that it enhances the activity of these receptors in the presence of GABA. This leads to an increase in inhibitory neurotransmission, which can have various effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects:
4-propylphenyl phenylcarbamate has been shown to have various biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of synaptic plasticity, and the modulation of various neurotransmitter systems. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-propylphenyl phenylcarbamate in lab experiments is that it is a highly specific modulator of GABA receptors, which allows researchers to study the effects of GABAergic signaling in a more precise manner. However, one limitation is that 4-propylphenyl phenylcarbamate has a relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are many potential future directions for research involving 4-propylphenyl phenylcarbamate. One area of interest is the development of new drugs that target GABA receptors, which could have implications for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the effects of 4-propylphenyl phenylcarbamate on other neurotransmitter systems, such as dopamine and serotonin, which could provide insights into the mechanisms of action of these important neurotransmitters.
Métodos De Síntesis
The synthesis of 4-propylphenyl phenylcarbamate involves the reaction of 4-propylphenol with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-propylphenyl phenylcarbamate has been extensively studied in the field of neuroscience and has been used as a tool to study the mechanisms of action of various neurotransmitters. It has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are important for regulating neuronal excitability and have been implicated in many neurological disorders.
Propiedades
IUPAC Name |
(4-propylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-13-9-11-15(12-10-13)19-16(18)17-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABFWZURSLZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)


![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)
![1-[(4-methylphenyl)sulfonyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833577.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)